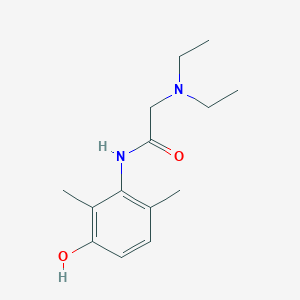

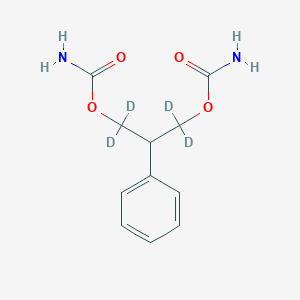

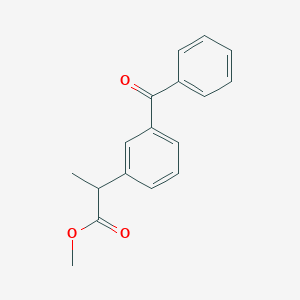

![molecular formula C21H16O8 B023939 1,8-Bis(acetyloxy)-3-[(acetyloxy)methyl]-9,10-anthracenedione CAS No. 25395-11-3](/img/structure/B23939.png)

1,8-Bis(acetyloxy)-3-[(acetyloxy)methyl]-9,10-anthracenedione

Overview

Description

Synthesis Analysis

The synthesis of 1,8-Bis(acetyloxy)-3-[(acetyloxy)methyl]-9,10-anthracenedione and related compounds involves complex organic reactions. For instance, the synthesis of related anthracenedione derivatives has been achieved through the condensation of alkylenediamines with quinizarin or with dihydroxyanthracenediones, followed by oxidation processes (Murdock et al., 1979). These methods highlight the versatility of anthracenediones as a scaffold for the synthesis of compounds with potential antitumor properties.

Molecular Structure Analysis

The molecular structure of anthracenedione derivatives, including 1,8-Bis(acetyloxy)-3-[(acetyloxy)methyl]-9,10-anthracenedione, features a planar anthracene core with various substituents that significantly influence their chemical behavior and physical properties. The face-to-face π−π stacking arrangement of anthracene rings, influenced by chalcogen−chalcogen interactions, is critical for understanding the molecular ordering of these compounds (Kobayashi et al., 2005).

Scientific Research Applications

Scientific Field

- The ratio of fluorescence at different wavelengths indicates calcium levels. Results Summary: The compound’s high affinity for calcium (Kd ∼0.23µM) allows for precise measurements of intracellular calcium, providing insights into cell health and activity .

Application in Cellular Imaging

Scientific Field

- It is excited by UV light, and the emitted fluorescence is captured. Results Summary: The ratiometric nature of the fluorescence provides quantitative data on cellular dynamics, aiding in the understanding of cellular mechanisms .

Application in Flow Cytometry

Scientific Field

- They pass through a laser beam, and the emitted fluorescence is analyzed. Results Summary: This allows for the identification and quantification of different cell types, especially in complex mixtures .

Application in Pharma & Biopharma

Scientific Field

- Changes in fluorescence indicate the efficacy and toxicity of the drugs. Results Summary: The data obtained can predict how a drug interacts with cells, which is vital for drug development .

Application in Ion Indicator Studies

Scientific Field

- Similar to calcium, other ions can be tracked using specific fluorescence wavelengths. Results Summary: This application provides valuable information on the role of various ions in health and disease .

Application in Membrane Potential Studies

Scientific Field

- Fluorescence changes correspond to membrane potential fluctuations. Results Summary: This helps in understanding the electrical properties of cells and can be used in neurological research .

Application in Organic Synthesis

Scientific Field

- The compound can be used to introduce anthraquinone moieties into larger molecules. Results Summary: The versatility of this compound allows for the creation of a wide range of organic molecules, which can have applications in pharmaceuticals and materials science .

Application in Photodynamic Therapy

Scientific Field

- Upon activation by light, it produces reactive oxygen species that can kill the cells. Results Summary: Preliminary studies show that such compounds can selectively target cancer cells, reducing the side effects of traditional chemotherapy .

Application in Environmental Studies

Scientific Field

- Its degradation under UV light can be studied to understand environmental effects. Results Summary: The findings contribute to the development of better UV protection strategies and materials .

Application in Sensing Technology

Scientific Field

- It reacts with specific analytes, causing a change in fluorescence. Results Summary: The sensors can detect trace amounts of substances, useful in environmental monitoring and diagnostics .

Application in Material Science

Scientific Field

- Its light absorption characteristics are exploited in solar cells. Results Summary: The compound contributes to the efficiency and durability of materials used in various technologies .

Application in Antimicrobial Research

Scientific Field

- The efficacy is measured by the inhibition zones in culture plates. Results Summary: Preliminary results suggest it could be effective against certain pathogens, offering a new avenue for antimicrobial agent development .

Application in Dye-Sensitized Solar Cells

Scientific Field

properties

IUPAC Name |

(4,5-diacetyloxy-9,10-dioxoanthracen-2-yl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O8/c1-10(22)27-9-13-7-15-19(17(8-13)29-12(3)24)21(26)18-14(20(15)25)5-4-6-16(18)28-11(2)23/h4-8H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWXLCJZCCDHZGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=CC2=C(C(=C1)OC(=O)C)C(=O)C3=C(C2=O)C=CC=C3OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50403188 | |

| Record name | 3-[(Acetyloxy)methyl]-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,8-Bis(acetyloxy)-3-[(acetyloxy)methyl]-9,10-anthracenedione | |

CAS RN |

25395-11-3 | |

| Record name | 3-[(Acetyloxy)methyl]-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

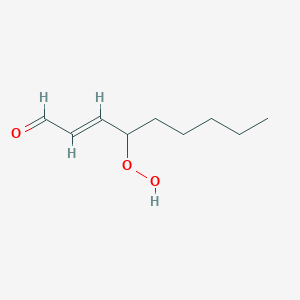

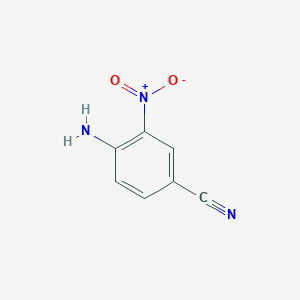

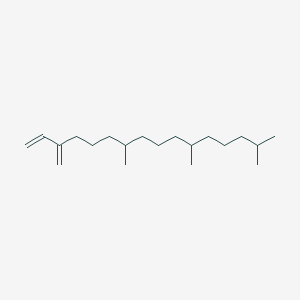

![(5S)-3-methylidene-5-[(1S,2S,3R,4R)-1,2,3,4,5-pentahydroxypentyl]oxolan-2-one](/img/structure/B23876.png)

![(2S,3S,4S,5R,6S)-6-[4-(dipropylsulfamoyl)benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B23897.png)